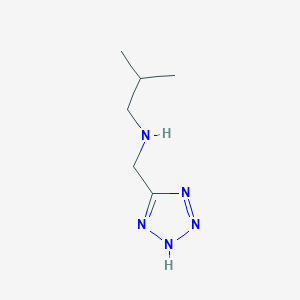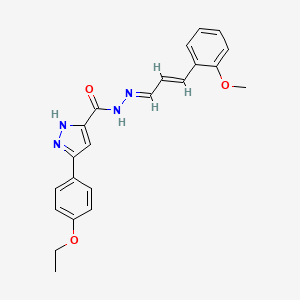
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes .
Mode of Action
It’s known that the compound can be synthesized through a one-step reaction . The structure of the compound was confirmed by elemental analysis and X-ray single crystal diffraction .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways .
Result of Action
It’s known that the compound has a crystal density of 1822 g/cm^3 at 100 K due to hydrogen bonding .
Action Environment
It’s known that the compound has a thermal decomposition temperature of 198°c, and its impact and friction sensitivities are remarkable at 30 j and 360 n .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine typically involves the formation of the tetrazole ring followed by the introduction of the amine group. One common method involves the reaction of a nitrile with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring. The resulting tetrazole can then be reacted with an appropriate alkylating agent to introduce the amine group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitro or nitroso derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for various biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(1H-tetrazol-5-yl)methylamine: Similar structure but lacks the 2-methylpropan-1-amine group.
N-(1H-tetrazol-5-yl)methyl-2-methylpropan-2-amine: Similar structure but with a different substitution pattern on the amine group.
Uniqueness
N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is unique due to the presence of both the tetrazole ring and the 2-methylpropan-1-amine group. This combination of functional groups can confer unique properties, such as enhanced binding affinity for certain biological targets or improved stability under specific conditions .
Properties
IUPAC Name |
2-methyl-N-(2H-tetrazol-5-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-5(2)3-7-4-6-8-10-11-9-6/h5,7H,3-4H2,1-2H3,(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVNEGVHLOEALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=NNN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide](/img/structure/B2423553.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2423555.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide](/img/structure/B2423557.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2423559.png)

![5H,6H,7H,8H,8aH-[1,3]thiazolo[4,5-b]azepin-2-aminehydrobromide](/img/structure/B2423561.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423567.png)


![2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2423573.png)
![[2-(1-methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2423574.png)
